3-Chloro-4-oxopentane-1-sulfonyl chloride

Description

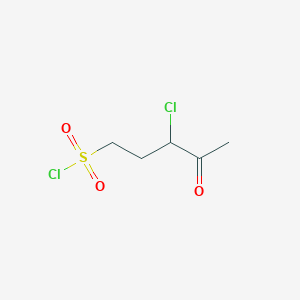

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-oxopentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3S/c1-4(8)5(6)2-3-11(7,9)10/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIQBCIMGZDNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Chloro 4 Oxopentane 1 Sulfonyl Chloride and Its Structural Congeners

Retrosynthetic Analysis of the 3-Chloro-4-oxopentane-1-sulfonyl chloride Framework

Retrosynthetic analysis of this compound involves the logical disconnection of the molecule into simpler, synthetically accessible starting materials. The primary disconnection targets the carbon-sulfur bond of the sulfonyl chloride moiety. This leads to a key intermediate, a five-carbon chain synthon bearing the chloro- and oxo- functionalities, and a sulfur dioxide chloride equivalent.

A plausible synthetic route would involve the introduction of a sulfur-containing functional group at the terminal position of a pre-functionalized pentane (B18724) derivative. This precursor, such as a thiol or sulfide, could then be subjected to oxidative chlorination to yield the target sulfonyl chloride. Therefore, the synthesis strategy hinges on the reliable formation of the sulfonyl chloride group from a suitable sulfur-based starting material.

Methodologies for the Construction of the Sulfonyl Chloride Moiety

The synthesis of sulfonyl chlorides is a fundamental transformation in organic chemistry, with applications in the production of sulfonamides and sulfonate esters. magtech.com.cnnih.gov Key methods involve either the oxidative chlorination of reduced sulfur compounds or the halogenation of sulfonic acids and their derivatives.

Oxidative Chlorination Approaches for Sulfur-Containing Precursors

The direct conversion of sulfur compounds in lower oxidation states, such as thiols, sulfides, and their derivatives, into sulfonyl chlorides is a widely used and efficient strategy. researchgate.net This approach typically involves a one-pot reaction with a suitable oxidizing agent and a chlorine source.

The oxidative chlorination of thiols is a direct and effective method for preparing sulfonyl chlorides. Various reagent systems have been developed to achieve this transformation under mild conditions, offering high yields and short reaction times. organic-chemistry.org

One efficient method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This system is highly reactive and facilitates the conversion of a wide range of thiol derivatives, including aromatic, heterocyclic, and aliphatic thiols, into their corresponding sulfonyl chlorides at room temperature. organic-chemistry.org The process is notable for its speed, often completing within minutes, and its high purity and yield of the final products. organic-chemistry.orgresearchgate.net

Another powerful reagent system utilizes hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄). organic-chemistry.orgthieme-connect.com This combination serves as an efficient reagent for the direct oxidative conversion of thiols with excellent yields and very short reaction times. organic-chemistry.org The mild reaction conditions and the avoidance of harsh reagents are significant advantages of this methodology. organic-chemistry.orgthieme-connect.com

Other notable methods include the use of a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843), which provides a mild and efficient route to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org Additionally, the combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid has been shown to smoothly oxidize various thiols to afford the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net

| Sulfur Precursor (Thiol) | Reagent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Thiols | H₂O₂ / SOCl₂ | Room Temperature, 1-5 min | 90-97 | organic-chemistry.org |

| Aliphatic Thiols | H₂O₂ / SOCl₂ | Room Temperature, 1-10 min | 89-95 | organic-chemistry.org |

| 4-Bromothiophenol | H₂O₂ / ZrCl₄ | Acetonitrile, 25°C, 1 min | 95 | thieme-connect.com |

| Various Thiols | Nitrate Salt / Chlorotrimethylsilane | Acetonitrile, Room Temperature | Excellent | organic-chemistry.org |

| Various Thiols | N-Chlorosuccinimide / HCl | Dichloromethane, 0°C to RT | Good | organic-chemistry.org |

Sulfides and disulfides also serve as viable precursors for the synthesis of sulfonyl chlorides through oxidative chlorination. The reaction mechanism involves the cleavage of the sulfur-sulfur bond in disulfides or a carbon-sulfur bond in specific sulfides, followed by oxidation and chlorination. thieme-connect.comoup.com

The H₂O₂/ZrCl₄ system is highly effective for converting disulfides into sulfonyl chlorides, mirroring its efficacy with thiols. organic-chemistry.orgthieme-connect.com The reaction proceeds rapidly at room temperature, yielding products in high purity. thieme-connect.com Similarly, a mixture of a nitrate salt and chlorotrimethylsilane can facilitate the direct oxidative chlorination of disulfides to the corresponding sulfonyl chlorides in excellent yields. organic-chemistry.org

For sulfides, selective conversion to sulfonyl chlorides often requires the presence of a group that can be easily cleaved, such as a benzyl (B1604629) group. acsgcipr.orgcdnsciencepub.com A novel one-step synthesis utilizes iodosobenzene (B1197198) and hydrogen chloride-treated silica (B1680970) gel to convert sulfides bearing benzylic C-S bonds into the corresponding sulfonyl chlorides in high yields within minutes. oup.com This solid-state method is advantageous for its ease of handling and control over reagent stoichiometry. oup.com

| Sulfur Precursor | Reagent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Disulfides | H₂O₂ / ZrCl₄ | Acetonitrile, 25°C, 1-5 min | 92-98 | thieme-connect.com |

| Dibenzyl Sulfide | Iodosobenzene / HCl-Silica gel | Solid-state pulverization, 5 min | 98 | oup.com |

| Benzyl Phenyl Sulfide | Iodosobenzene / HCl-Silica gel | Solid-state pulverization, 5 min | 92 | oup.com |

| Various Disulfides | Nitrate Salt / Chlorotrimethylsilane | Acetonitrile, Room Temperature | Excellent | organic-chemistry.org |

Thioacetates and thiocarbamates are also suitable substrates for oxidative chlorination to form sulfonyl chlorides. researchgate.netthieme-connect.com These functional groups can be converted using strong oxidizing and chlorinating agents. For instance, methods involving aqueous chlorine are traditionally used for these transformations. thieme-connect.com More modern approaches, such as those employing N-chlorosuccinimide-based reagents, can also be applied to substrates like thioacetates for conversion into sulfonyl chlorides. organic-chemistry.org The development of protocols using sulfonyl chlorides as a sulfur source for the synthesis of S-thiocarbamates further highlights the chemical relationship between these functional groups. americanelements.com

Halogenation of Sulfonic Acids and Their Derivatives

An alternative major pathway to sulfonyl chlorides is the direct halogenation of sulfonic acids or their corresponding salts. This approach avoids the handling of more volatile and odorous reduced sulfur compounds.

The reaction typically involves treating the sulfonic acid with a chlorinating agent. thieme-connect.com Classical reagents for this purpose include thionyl chloride, often in the presence of a catalyst like dimethylformamide, phosphoryl chloride, and phosphorus pentachloride. thieme-connect.comwikipedia.org While effective, these methods can require harsh conditions. thieme-connect.com

More recent advancements have introduced milder and more efficient chlorinating agents. 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been identified as a highly efficient reagent for converting both alkyl and aryl sulfonic acids into sulfonyl chlorides under mild, solvent-free conditions. organic-chemistry.orgthieme-connect.com This method is characterized by short reaction times, high efficiency, and easy isolation of the product. organic-chemistry.org Another reagent, 2,4,6-trichloro-1,3,5-triazine (TCT), has also been used for the preparation of sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.net

| Precursor | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonic acid | TAPC / KCl | Solvent-free, 25°C, 1 min | 96 | thieme-connect.com |

| p-Toluenesulfonic acid | TAPC / KCl | Solvent-free, 25°C, 1 min | 98 | thieme-connect.com |

| Methanesulfonic acid | TAPC / KCl | Solvent-free, 25°C, 1 min | 90 | thieme-connect.com |

| Sodium benzenesulfonate | Phosphorus pentachloride | Heating | Standard | wikipedia.org |

| Various Sulfonic Acids | Thionyl Chloride / DMF | Heating | Variable | thieme-connect.com |

Radical-Mediated and Photoredox Catalysis for Sulfonyl Chloride Formation

In recent years, radical-based methods, particularly those employing photoredox catalysis, have provided powerful and mild alternatives for the synthesis of sulfonyl chlorides. These approaches often exhibit excellent functional group tolerance and can proceed under conditions where traditional methods fail.

The Sandmeyer reaction is a classic method for the conversion of primary aromatic amines to a variety of functional groups, including sulfonyl chlorides, via an intermediate diazonium salt nih.govnih.govorganic-chemistry.orgorganic-chemistry.org. While traditionally used for aromatic compounds, adaptations for aliphatic systems have been explored. The process involves the diazotization of an amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

General Sandmeyer-Type Reaction for Sulfonyl Chloride Synthesis: R-NH₂ → [R-N₂]⁺ → R-SO₂Cl

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions researchgate.netacs.orgnih.gov. One application of this technology is the oxidative chlorination of thiols or their derivatives to form sulfonyl chlorides.

In a typical photocatalytic cycle, a photocatalyst, upon excitation by visible light, can oxidize a thiol to a thiyl radical. This radical can then be further oxidized and trapped by a chloride source to generate the sulfonyl chloride. These reactions often proceed at room temperature and are tolerant of a wide array of functional groups, making them highly attractive for the synthesis of complex molecules nih.gov.

General Photocatalytic Oxidative Chlorination of Thiols: R-SH + Oxidant + Chloride Source --(Photocatalyst, light)--> R-SO₂Cl

This strategy could be a viable pathway for the synthesis of this compound from a corresponding keto-thiol precursor, as the mild conditions would likely preserve the α-chloroketone moiety.

Methodologies for the Introduction and Derivatization of the α-Chloroketone Moiety

The α-chloroketone is a versatile functional group that can participate in a variety of subsequent transformations. Its synthesis typically involves the direct chlorination of a ketone at the α-position.

Direct α-Halogenation of Ketones and Enolates

The direct chlorination of ketones at the α-position is a fundamental transformation in organic synthesis. This reaction can be performed under either acidic or basic conditions, proceeding through enol or enolate intermediates, respectively.

Under acidic conditions, the ketone is protonated, which facilitates the formation of an enol. The enol then acts as a nucleophile, attacking a chlorinating agent such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). This method typically leads to the monochlorinated product.

In the presence of a base, a proton is removed from the α-carbon to form an enolate. The enolate is a potent nucleophile that readily reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or p-toluenesulfonyl chloride pitt.educapes.gov.br. Base-catalyzed halogenation can be more difficult to control and may lead to polyhalogenated products due to the increased acidity of the remaining α-protons after the first halogenation.

For a substrate like a 4-oxopentane-1-sulfonyl chloride precursor, the choice of conditions for α-chlorination would be crucial to ensure selectivity and avoid reactions at the sulfonyl chloride end of the molecule.

Table 2: Reagents for Direct α-Chlorination of Ketones

| Reagent | Conditions | Intermediate | Key Features |

|---|---|---|---|

| Chlorine (Cl₂) | Acidic (e.g., acetic acid) | Enol | Classic method, can be autocatalytic. |

| Sulfuryl Chloride (SO₂Cl₂) | Often used with a radical initiator or acid catalyst. | Enol | Provides a source of chlorine; byproducts are gaseous. |

| N-Chlorosuccinimide (NCS) | Basic or radical conditions. | Enolate/Radical | Mild, solid reagent, easy to handle. |

| p-Toluenesulfonyl Chloride | Strong base (e.g., LDA) to form the enolate. | Enolate | Acts as a source of electrophilic chlorine. pitt.educapes.gov.br |

Chemoselective Addition Reactions to Carboxylic Acid Derivatives

A crucial challenge in synthesizing ketone-containing molecules is controlling the reactivity of organometallic reagents to prevent over-addition to the carbonyl group, which would yield a tertiary alcohol. wikipedia.orgorganic-chemistry.orgmychemblog.com Chemoselective methods that allow for the singular addition of a nucleophile to a carboxylic acid derivative are therefore of paramount importance.

The construction of the α-chloroketone functionality, a key feature of the target molecule, can be effectively achieved through the reaction of a Weinreb-Nahm amide with a halomethyllithium carbenoid. nih.govorganic-chemistry.org The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, is a dependable method for synthesizing ketones from carboxylic acid derivatives. wikipedia.orgmychemblog.com It avoids the common problem of over-addition that plagues reactions using other acyl compounds like esters or acid chlorides. wikipedia.orgorganic-chemistry.org

The key to this method's success lies in the N-methoxy-N-methylamide (Weinreb amide) functionality. When an organometallic reagent, such as a chloromethyllithium carbenoid (LiCH₂Cl), adds to the Weinreb amide, it forms a stable, five-membered chelated tetrahedral intermediate at low temperatures (e.g., -78 °C). wikipedia.orgorganic-chemistry.org This intermediate is stabilized by the coordination of the metal cation (Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom. wikipedia.org This stable complex prevents the collapse of the intermediate and subsequent second addition of the nucleophile. organic-chemistry.orgorganic-chemistry.org The desired α-chloroketone is then liberated upon aqueous workup. organic-chemistry.org

This methodology provides a direct and highly efficient route to variously functionalized α,β-unsaturated α'-haloketones with yields often exceeding 90%. organic-chemistry.orgacs.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the Weinreb amide substrate. organic-chemistry.org

| Entry | Weinreb Amide Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cinnamoyl Weinreb Amide | (E)-1-Chloro-4-phenylbut-3-en-2-one | 96 | acs.org |

| 2 | (E)-Hex-2-enoyl Weinreb Amide | (E)-1-Chlorohept-3-en-2-one | 91 | acs.org |

| 3 | 3-(Furan-2-yl)acryloyl Weinreb Amide | (E)-1-Chloro-4-(furan-2-yl)but-3-en-2-one | 94 | acs.org |

| 4 | 3-(Thiophen-2-yl)acryloyl Weinreb Amide | (E)-1-Chloro-4-(thiophen-2-yl)but-3-en-2-one | 95 | acs.org |

While Weinreb amides are superior for preventing over-addition, the concept of chemoselective addition can be extended to other activated carbonyl substrates, though often with significant challenges. For instance, the reaction of halomethyllithium carbenoids with esters is also possible. nih.govacs.org However, the tetrahedral intermediate formed from the addition to an ester is generally not stable at -78 °C. acs.org This instability allows the intermediate to collapse to the ketone, which is more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a carbinol (tertiary alcohol) as a significant byproduct. organic-chemistry.orgacs.org

To favor the formation of the desired α-haloketone from an ester, the reaction temperature must often be lowered significantly (e.g., to -115 °C) to stabilize the tetrahedral intermediate and hinder the second addition. organic-chemistry.orgacs.org This highlights the unique advantage of the Weinreb amide, which forms a much more stable intermediate, making it a more reliable and versatile substrate for this transformation under more practical temperature conditions. organic-chemistry.org

Nucleophilic Ring-Opening of Cyclopropyl (B3062369) Precursors (Conceptual Parallel for β-Functionalized Ketones)

A conceptually parallel strategy for constructing the carbon skeleton of molecules like this compound involves the nucleophilic ring-opening of cyclopropyl precursors. nih.gov Specifically, the ring-opening of cyclopropyl ketones can generate valuable γ-substituted ketone derivatives. nih.govnih.gov This approach is powerful for creating 1,4-dicarbonyl compounds or, in this context, installing functional groups at positions gamma to a carbonyl, which mirrors the relationship between the sulfonyl group at C1 and the ketone at C4 in the target molecule.

The C-C bonds of the cyclopropane (B1198618) ring are strained and can be cleaved by various nucleophiles, often facilitated by a Lewis acid or a transition metal catalyst. nih.govchemrxiv.orgibm.com The reaction of a cyclopropyl ketone with a nucleophile can proceed via conjugate addition, leading to the formation of an enolate intermediate. This enolate can then be trapped by an electrophile (such as a proton source or a silylating agent), yielding a γ-functionalized ketone or a silyl (B83357) enol ether. nih.gov

For instance, palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones have been shown to produce α,β-unsaturated ketones stereoselectively. rsc.org Furthermore, chiral catalyst systems have been developed for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles like thiols, alcohols, and carboxylic acids, affording products with high enantiomeric excess. nih.gov This methodology provides a strategic route to complex acyclic structures with controlled stereochemistry from readily available cyclopropyl starting materials. nih.govchemrxiv.org

Convergent and Linear Synthesis Pathways for this compound Scaffolds

A linear synthesis involves the sequential, step-by-step construction of the target molecule from a single starting material. lumenlearning.compediaa.com This approach relies heavily on functional group interconversion (FGI), which is the process of transforming one functional group into another. fiveable.mefiveable.me FGI is a cornerstone of organic synthesis, allowing chemists to manipulate the reactivity of a molecule at various stages of a synthetic sequence. solubilityofthings.comslideshare.net

For a molecule like this compound, a hypothetical linear sequence could begin with a simple precursor, such as 4-pentenoic acid. The synthesis would proceed through a series of reactions to introduce the required functional groups one by one. This might involve:

Thiol Addition: Addition of a thiol across the double bond to introduce the sulfur atom.

Oxidative Chlorination: Conversion of the resulting thioether to the sulfonyl chloride.

Carboxylic Acid Activation: Conversion of the carboxylic acid to a Weinreb amide.

Methylation: Reaction with methyllithium (B1224462) to form the methyl ketone.

α-Chlorination: Selective chlorination at the carbon adjacent to the ketone.

For this compound, a convergent approach could involve the synthesis of two key fragments:

Fragment A: A sulfonyl chloride-containing building block, for example, 3-iodopropane-1-sulfonyl chloride.

Fragment B: An α-chloroketone building block, such as the enolate of 3-chloro-2-butanone.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Context |

|---|---|---|

| This compound | C₅H₈Cl₂O₃S | Target molecule of the article |

| Weinreb-Nahm amide | RCON(OCH₃)CH₃ | Key substrate for ketone synthesis |

| Chloromethyllithium | CH₂ClLi | Halomethyllithium carbenoid reagent |

| (E)-1-Chloro-4-phenylbut-3-en-2-one | C₁₀H₉ClO | Product example of Weinreb amide reaction |

| (E)-1-Chlorohept-3-en-2-one | C₇H₁₁ClO | Product example of Weinreb amide reaction |

| (E)-1-Chloro-4-(furan-2-yl)but-3-en-2-one | C₈H₇ClO₂ | Product example of Weinreb amide reaction |

| (E)-1-Chloro-4-(thiophen-2-yl)but-3-en-2-one | C₈H₇ClOS | Product example of Weinreb amide reaction |

| 4-Pentenoic acid | C₅H₈O₂ | Hypothetical starting material for linear synthesis |

| 3-Iodopropane-1-sulfonyl chloride | C₃H₆ClIO₂S | Hypothetical fragment for convergent synthesis |

| 3-Chloro-2-butanone | C₄H₇ClO | Hypothetical fragment for convergent synthesis |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Oxopentane 1 Sulfonyl Chloride

Reaction Mechanisms Governing the Sulfonyl Chloride Group

The sulfonyl chloride group (–SO₂Cl) is a powerful electrophilic functional group, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which render the central sulfur atom highly electron-deficient. This electronic arrangement dictates its reactivity towards nucleophiles, radical initiators, and Lewis acids.

Nucleophilic Acyl Substitution at the Sulfur Center

The reaction of sulfonyl chlorides with nucleophiles is a cornerstone of their chemistry, widely used for the synthesis of sulfonamides and sulfonate esters. taylorandfrancis.com The mechanism of this transformation is generally considered to be a bimolecular nucleophilic substitution (S_N2-like) process at the sulfur atom. researchgate.net Unlike carboxylic acid chlorides, which often react via a tetrahedral addition-elimination mechanism, substitution at a tetracoordinate sulfur center is more complex. mdpi.com

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom. This can proceed through a concerted mechanism with a single trigonal bipyramidal transition state, or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. mdpi.comnih.gov For most alkanesulfonyl and arenesulfonyl chlorides, a concerted S_N2 mechanism is the proposed pathway for solvolysis and reactions with many nucleophiles. researchgate.netacs.org

In this S_N2-like pathway, the nucleophile attacks the sulfur center, and the chloride leaving group departs simultaneously, passing through a high-energy trigonal bipyramidal transition state. The reactivity can be influenced by steric and electronic factors of the R group attached to the sulfonyl moiety. nih.govnih.gov For instance, studies on arenesulfonyl chlorides have shown that electron-withdrawing groups on the aromatic ring accelerate the reaction by further increasing the electrophilicity of the sulfur atom. nih.gov

| Nucleophile (Nu⁻) | Product Type | General Reaction Equation |

| Amine (R'NH₂) | Sulfonamide | RSO₂Cl + 2 R'NH₂ → RSO₂NHR' + R'NH₃⁺Cl⁻ |

| Alcohol (R'OH) | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl |

| Water (H₂O) | Sulfonic Acid | RSO₂Cl + H₂O → RSO₃H + HCl |

| Azide (N₃⁻) | Sulfonyl Azide | RSO₂Cl + N₃⁻ → RSO₂N₃ + Cl⁻ |

This interactive table summarizes common nucleophilic substitution reactions at the sulfonyl chloride group.

Radical Generation and Propagation from Sulfonyl Chlorides

Beyond ionic pathways, sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) through homolytic cleavage of the sulfur-chlorine bond. magtech.com.cnresearchgate.net This process is typically initiated by photolysis (visible light irradiation), radical initiators (like AIBN), or transition metal photocatalysis. acs.orgrsc.org

The generation of the sulfonyl radical is the initiation step: Initiation: RSO₂Cl → RSO₂• + Cl•

Once formed, the highly reactive sulfonyl radical can participate in various propagation steps, most notably addition to unsaturated systems like alkenes and alkynes. researchgate.netacs.org For example, in the presence of an alkene, the sulfonyl radical can add across the double bond to form a carbon-centered radical intermediate. This intermediate can then propagate the radical chain by abstracting a chlorine atom from another molecule of the sulfonyl chloride, yielding a β-chlorosulfone and regenerating the sulfonyl radical. magtech.com.cn

Propagation:

RSO₂• + CH₂=CHR' → RSO₂CH₂–C•HR'

RSO₂CH₂–C•HR' + RSO₂Cl → RSO₂CH₂–CHClR' + RSO₂•

This radical pathway provides a powerful method for the sulfonylation of molecules under neutral conditions, avoiding the use of strong acids or bases. researchgate.netacs.org

Electrophilic Activation and Lewis Acid Catalysis

The electrophilicity of the sulfur atom in a sulfonyl chloride can be significantly enhanced through the use of Lewis acids. taylorandfrancis.comwikipedia.org A Lewis acid (LA) can coordinate to one of the sulfonyl oxygen atoms or, less commonly, the chlorine atom. youtube.com This coordination withdraws further electron density from the sulfur atom, making it more susceptible to attack by even weak nucleophiles. researchgate.netscience.gov

The mechanism involves the formation of a complex between the sulfonyl chloride and the Lewis acid: RSO₂Cl + LA ⇌ [RSO₂(LA)Cl]

This activated complex then reacts with the nucleophile at a much faster rate compared to the uncatalyzed reaction. youtube.com This strategy is frequently employed in reactions like the Friedel-Crafts sulfonylation of aromatic compounds, where a strong electrophile is required to overcome the aromaticity of the substrate. taylorandfrancis.com Common Lewis acids used for this purpose include AlCl₃, FeCl₃, and BF₃. wikipedia.org

Reaction Mechanisms Governing the α-Chloroketone Group

The α-chloroketone moiety features two primary electrophilic sites: the α-carbon bearing the chlorine atom and the carbonyl carbon. nih.gov The close proximity and electronic interplay of the carbonyl group and the halogen atom dictate the reactivity of this functional group.

Nucleophilic Substitution at the α-Carbon (S_N2 and S_N1 Type Reactions)

The carbon atom adjacent to a carbonyl group is activated towards nucleophilic substitution. nih.gov The electron-withdrawing inductive effect of the carbonyl oxygen increases the partial positive charge on the α-carbon, making it a prime target for nucleophiles. nih.govyoutube.com

Reactions at this center predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. youtube.comup.ac.za The attack of a nucleophile from the backside displaces the chloride ion in a single, concerted step. The S_N2 pathway is highly favored over a unimolecular (S_N1) mechanism. An S_N1 reaction would require the formation of a carbocation on the α-carbon, which is highly destabilized by the powerful electron-withdrawing effect of the adjacent carbonyl group. youtube.com Therefore, S_N1-type reactions are generally not observed for α-chloroketones. youtube.com

The rate of the S_N2 reaction at an α-haloketone is significantly enhanced compared to a corresponding alkyl halide. nih.govyoutube.com This enhanced reactivity is attributed to orbital overlap between the incoming nucleophile, the developing p-orbital on the α-carbon in the transition state, and the π-system of the carbonyl group, which helps to stabilize the transition state. youtube.com

| Nucleophile | Product of S_N2 Reaction |

| Iodide (I⁻) | α-Iodoketone |

| Thiolate (RS⁻) | α-Thioether ketone |

| Amine (R'NH₂) | α-Aminoketone |

| Carboxylate (R'COO⁻) | α-Acyloxyketone |

This table shows examples of products formed via S_N2 reaction on the α-carbon of an α-chloroketone.

Attack at the Carbonyl Carbon by Nucleophiles

The carbonyl carbon is an intrinsic electrophilic center due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com It readily undergoes nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen (an alkoxide). masterorganicchemistry.com

Reaction Pathway:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon.

Tetrahedral Intermediate Formation: The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral alkoxide intermediate.

Protonation/Further Reaction: The intermediate can be protonated (e.g., by the solvent or during workup) to yield a halohydrin derivative, or it can undergo subsequent reactions. acs.orgmsu.edu

In the case of α-chloroketones, the reaction with certain nucleophiles can be complex. While simple addition is possible, the initial adduct can sometimes lead to rearrangements or subsequent intramolecular reactions. For example, reaction with a base can lead to the Favorskii rearrangement. wikipedia.org The competition between attack at the carbonyl carbon and S_N2 substitution at the α-carbon is a key consideration in the chemistry of α-haloketones, often depending on the nature of the nucleophile and the reaction conditions. acs.org Strong, non-basic nucleophiles tend to favor S_N2 substitution, while strong bases or organometallic reagents may favor attack at the carbonyl carbon. youtube.comacs.org

Enolization and Enolate Reactivity at α- and α'-Positions

The structure of 3-Chloro-4-oxopentane-1-sulfonyl chloride features an unsymmetrical ketone, presenting two distinct sites for enolization: the α-position (C3, bearing a chloro substituent) and the α'-position (C5, the methyl group). The formation of an enolate is a critical step that dictates the subsequent reactivity of the molecule, and the regioselectivity of this deprotonation is governed by either kinetic or thermodynamic control. msu.edu

The acidity of the α-protons is a key factor in enolate formation. Generally, the α-hydrogens of halogenated carbonyl compounds are more acidic than their non-halogenated analogs due to the inductive electron-withdrawing effect of the halogen, which stabilizes the resulting enolate anion. libretexts.org Consequently, the single proton at the C3 position is expected to be more acidic than the protons of the C5 methyl group.

Kinetic vs. Thermodynamic Enolate Formation:

Kinetic Control: Deprotonation under kinetic control typically involves a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures in an aprotic solvent. msu.edu These conditions favor the removal of the most accessible proton. In this molecule, the protons on the C5 methyl group are sterically less hindered than the proton at C3. Therefore, reaction with LDA at low temperatures would likely lead to the formation of the kinetic enolate at the α'-position (C5).

Thermodynamic Control: Thermodynamic enolates are formed under conditions that allow for equilibrium between the ketone and its possible enolates. msu.edu This is often achieved by using a slight excess of the ketone or a weaker base in a protic solvent. The thermodynamically more stable enolate is typically the one with the more substituted double bond. masterorganicchemistry.com Deprotonation at the C3 position would result in a more substituted alkene in the enolate structure, making it the thermodynamically favored product.

The resulting enolates are potent nucleophiles that can react with a variety of electrophiles. masterorganicchemistry.combham.ac.uk As ambident nucleophiles, they can react at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with most carbon-based electrophiles, such as alkyl halides, tend to occur at the carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.combham.ac.uk

| Control Type | Favored Position | Typical Conditions | Resulting Enolate | Characteristics |

| Kinetic | α'-Position (C5) | LDA, THF, -78 °C | Less substituted enolate | Forms faster due to lower steric hindrance and greater number of available protons. |

| Thermodynamic | α-Position (C3) | NaOEt, EtOH, RT | More substituted enolate | More stable due to the more substituted double bond and stabilization from the adjacent chlorine atom. |

Haloform-Type Reaction Mechanisms at the Methyl Ketone Terminus

The methyl ketone moiety at the C4 and C5 positions of this compound makes it a suitable substrate for the haloform reaction. wikipedia.org This reaction transforms a methyl ketone into a carboxylate and a haloform (CHX₃, where X = Cl, Br, I) in the presence of a base and excess halogen. wikipedia.orgiitk.ac.in The mechanism proceeds through a series of well-defined steps. libretexts.orgbyjus.com

Initial Deprotonation: A hydroxide (B78521) ion (or other base) abstracts an acidic α'-proton from the methyl group (C5) to form a nucleophilic enolate. libretexts.orgbyjus.com

First Halogenation: The enolate attacks a diatomic halogen (e.g., Br₂), resulting in the formation of a monohalogenated ketone at the α'-position and a halide ion. libretexts.org

Repeated Halogenation: The remaining α'-hydrogens on the now-halogenated methyl group are even more acidic due to the electron-withdrawing effect of the first halogen. libretexts.org This promotes rapid, successive deprotonation and halogenation steps until a trihalogenated methyl group (-CX₃) is formed. libretexts.orgnumberanalytics.com

Nucleophilic Attack by Hydroxide: A hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trihalogenated ketone. This forms a tetrahedral intermediate. wikipedia.orgbyjus.com

Carbon-Carbon Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the cleavage of the bond between the carbonyl carbon and the trihalomethyl group, as the trihalomethyl anion (-CX₃) is a relatively stable leaving group. libretexts.org

Proton Transfer: An acid-base reaction occurs between the newly formed carboxylic acid and the trihalomethyl anion. The acidic proton from the carboxylic acid is transferred to the anion, yielding a carboxylate salt and the haloform product. libretexts.orgbyjus.com

This transformation effectively converts the methyl ketone terminus of the molecule into a carboxylate group, providing a specific pathway for functional group interconversion.

Chemoselectivity and Regioselectivity in Transformations Involving Multiple Reactive Centers

This compound is a polyfunctional compound with several reactive centers: the highly electrophilic sulfonyl chloride, the electrophilic ketone carbonyl, the acidic α- and α'-protons, and the carbon-chlorine bond. The outcome of a reaction is highly dependent on the reagents and conditions employed, which determine the chemoselectivity (which functional group reacts) and regioselectivity (at which position a reaction occurs).

Competing Reaction Pathways and Product Distribution

The presence of multiple reactive sites can lead to competing reaction pathways. The choice of nucleophile, base, and reaction conditions dictates the product distribution. For instance, a strong nucleophile could potentially attack the sulfonyl chloride, the carbonyl carbon, or the C3 carbon via an Sₙ2 reaction. A strong base could induce enolization, elimination of HCl, or hydrolysis of the sulfonyl chloride.

Table 1: Competing Reaction Pathways at Different Reactive Centers

| Reactive Center | Reagent Type | Potential Reaction Pathway(s) | Potential Competing Pathway(s) |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Nucleophiles (e.g., RNH₂, ROH) | Nucleophilic acyl substitution to form sulfonamides or sulfonates. nih.gov | Attack at the ketone carbonyl; Hydrolysis under aqueous basic conditions. |

| Ketone (C=O) | Nucleophiles (e.g., R-MgBr, NaBH₄) | Nucleophilic addition to form alcohols. msu.edu | Attack at the sulfonyl chloride. |

| α-Proton (C3-H) | Bases (e.g., LDA, NaH) | Enolate formation leading to alkylation, aldol (B89426) reaction, or elimination of HCl. | Deprotonation at the α'-position (C5). |

| α'-Protons (C5-H₃) | Bases (e.g., NaOH, LDA) | Enolate formation leading to alkylation, aldol, or haloform reactions. | Deprotonation at the α-position (C3). |

| C-Cl Bond (at C3) | Nucleophiles / Bases | Nucleophilic substitution (Sₙ2) or elimination (E2) to form an α,β-unsaturated ketone. | All other nucleophilic attacks or base-mediated reactions. |

Strategies for Selective Functionalization of Each Moiety

Achieving selective transformations requires careful selection of reagents and reaction conditions that favor reaction at one center over the others. Protecting group strategies may also be necessary for complex, multi-step syntheses.

Table 2: Strategies for Selective Functionalization

| Target Moiety | Strategy | Reagents and Conditions | Expected Product | Rationale for Selectivity |

|---|---|---|---|---|

| Sulfonyl Chloride | Amination / Esterification | Amine (RNH₂) or alcohol (ROH), non-nucleophilic base (e.g., pyridine), low temperature. | Sulfonamide / Sulfonate ester | The sulfonyl chloride is significantly more electrophilic than the ketone, ensuring it reacts first with nucleophiles under mild conditions. nih.govnih.gov |

| Ketone Carbonyl | Chemoselective Reduction | Sodium borohydride (B1222165) (NaBH₄) in ethanol/methanol. | Secondary alcohol | NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes but does not react with sulfonyl chlorides or C-Cl bonds. msu.edu |

| α'-Methyl Group | Haloform Reaction | Excess I₂ and NaOH in an aqueous solution. | Carboxylate | This reaction is highly specific for methyl ketones. The sulfonyl chloride may hydrolyze under these conditions. wikipedia.org |

| α-Position (C3) | Thermodynamic Enolate Formation | Sub-stoichiometric NaH in THF, followed by addition of an electrophile (E⁺). | α-Substituted product | Use of equilibrating conditions favors the formation of the more stable, substituted enolate at C3. msu.edu |

| C-Cl and α-Proton | Elimination | Non-nucleophilic base (e.g., DBU) in a non-polar solvent. | α,β-Unsaturated ketone | A bulky, non-nucleophilic base favors E2 elimination over substitution or attack at other electrophilic centers. |

Synthetic Applications and Derivatizations of 3 Chloro 4 Oxopentane 1 Sulfonyl Chloride

Derivatizations Involving the Sulfonyl Chloride Functionality

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is central to many of its synthetic applications.

Formation of Sulfonamides and Their Analogs

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the formation of sulfonamides. researchgate.netcbijournal.comorganic-chemistry.org This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The general transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

The versatility of this reaction allows for the synthesis of a broad spectrum of sulfonamides by varying the amine component. nih.gov This method is applicable to aliphatic, aromatic, primary, and secondary amines. nih.gov

Table 1: Representative Sulfonamide Synthesis

| Reactant 1 | Reactant 2 (Amine) | Base | Product |

|---|---|---|---|

| 3-Chloro-4-oxopentane-1-sulfonyl chloride | Primary Amine (R-NH₂) | Pyridine | N-substituted-3-chloro-4-oxopentane-1-sulfonamide |

Preparation of Sulfonate Esters and Anhydrides

Sulfonate esters can be readily prepared by the reaction of sulfonyl chlorides with alcohols in the presence of a base. eurjchem.comorganic-chemistry.org This process, often referred to as sulfonylation, is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. The mechanism is analogous to sulfonamide formation, involving nucleophilic attack by the alcohol's oxygen atom on the sulfonyl chloride.

Sulfonic anhydrides can also be synthesized from sulfonyl chlorides, typically by reaction with a sulfonic acid salt. These anhydrides are highly reactive sulfonating agents themselves.

Table 2: Synthesis of Sulfonate Esters

| Reactant 1 | Reactant 2 (Alcohol) | Base | Product |

|---|---|---|---|

| This compound | Methanol | Pyridine | Methyl 3-chloro-4-oxopentane-1-sulfonate |

Sulfonylation and Chlorosulfonylation Reactions with Unsaturated Compounds

Sulfonyl chlorides can react with unsaturated compounds like alkenes and alkynes. magtech.com.cn Depending on the reaction conditions, this can lead to either sulfonylation or chlorosulfonylation products. researchgate.net In chlorosulfonylation, both the sulfonyl group and the chlorine atom add across the double or triple bond. These reactions can be initiated by various methods, including free radical pathways or Lewis acid catalysis, and provide a route to functionalized organosulfur compounds.

Radical Addition Reactions (e.g., to Alkenes, Alkynes, Arenes)

The sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage under thermal or photochemical conditions to generate a sulfonyl radical. nih.gov This reactive intermediate can then participate in radical addition reactions with unsaturated systems such as alkenes, alkynes, and arenes. magtech.com.cnnih.gov This process allows for the formation of new carbon-sulfur bonds and the synthesis of more complex sulfone-containing molecules. The addition of the sulfonyl radical to an alkene, for example, generates a carbon-centered radical which can then be trapped by a chlorine atom to yield a chloro-sulfone adduct.

Annulation Strategies

The dual functionality of this compound makes it a suitable precursor for annulation reactions, which are processes that form a new ring onto a molecule. Intramolecular reactions can be designed where both the sulfonyl chloride and the α-chloroketone moieties participate in ring formation. For instance, treatment with a base could potentially induce an intramolecular cyclization via a Ramberg–Bäcklund type rearrangement, leading to the formation of novel cyclic sulfones, such as thiophene (B33073) dioxides.

Derivatizations Involving the α-Chloroketone Functionality

The α-chloroketone is another key reactive site within the molecule, characterized by an electrophilic carbonyl carbon and a carbon atom bearing a halogen, which is susceptible to nucleophilic substitution. nih.gov

This functionality is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. nih.gov For example, it can react with thioamides or thioureas in the Hantzsch thiazole (B1198619) synthesis to form thiazole rings. Similarly, reactions with other binucleophiles can lead to the formation of imidazoles, oxazoles, and other important heterocyclic systems. The reactivity of the α-chloroketone allows for the construction of complex molecular architectures through cyclization and condensation reactions. researchgate.net

Table 3: Common Reactions of the α-Chloroketone Moiety

| Reaction Type | Reagent | Resulting Structure |

|---|---|---|

| Nucleophilic Substitution | Amine | α-Aminoketone |

| Hantzsch Thiazole Synthesis | Thioamide | Substituted Thiazole |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Carboxylic acid derivative (after ring opening) |

Nucleophilic Displacement of Chlorine

The chlorine atom at the C-3 position is an α-haloketone, which makes it highly susceptible to nucleophilic substitution reactions (S_N2). The adjacent carbonyl group activates the C-Cl bond by withdrawing electron density, facilitating the displacement of the chloride ion by a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at the C-3 position of the carbon backbone.

The general reaction proceeds as follows:

R-SO₂-CH₂-CH₂-CH(Cl)-C(O)-CH₃ + Nu⁻ → R-SO₂-CH₂-CH₂-CH(Nu)-C(O)-CH₃ + Cl⁻

Where Nu⁻ represents a nucleophile. Common nucleophiles that can be employed in this transformation include amines, alkoxides, thiolates, and cyanide, leading to the formation of aminoketones, alkoxyketones, thioketones, and cyanoketones, respectively. These products can serve as intermediates for more complex molecules, including various heterocyclic compounds.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile (Nu⁻) | Product Class | Resulting Structure at C-3 |

|---|---|---|

| R₂NH (Amine) | α-Aminoketone | -CH(NR₂) |

| RO⁻ (Alkoxide) | α-Alkoxyketone | -CH(OR) |

| RS⁻ (Thiolate) | α-Thioketone | -CH(SR) |

| CN⁻ (Cyanide) | α-Cyanoketone | -CH(CN) |

| N₃⁻ (Azide) | α-Azidoketone | -CH(N₃) |

Condensation and Aldol-Type Reactions with Aldehydes and Ketones

The ketone functional group in this compound allows it to participate in base- or acid-catalyzed aldol (B89426) and condensation reactions. wikipedia.orgsigmaaldrich.com The presence of α-protons on the C-5 methyl group enables the formation of an enolate ion under basic conditions. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone to form a β-hydroxy ketone (an aldol addition product). masterorganicchemistry.com

Subsequent heating and dehydration of the aldol adduct lead to the formation of an α,β-unsaturated ketone, the final product of an aldol condensation. sigmaaldrich.com This reaction pathway is a powerful tool for carbon-carbon bond formation. wikipedia.org

The general reaction sequence is:

Enolate Formation: Base + R-SO₂-CH₂-CH₂-CH(Cl)-C(O)-CH₃ → R-SO₂-CH₂-CH₂-CH(Cl)-C(O)-CH₂⁻

Aldol Addition: ...-CH₂⁻ + R'CHO → ...-CH₂-CH(O⁻)-R'

Protonation: ...-CH₂-CH(O⁻)-R' + H₂O → ...-CH₂-CH(OH)-R'

Dehydration (Condensation): ...-CH₂-CH(OH)-R' → ...-CH=CH-R' + H₂O

Crossed-aldol reactions, where this compound reacts with a different carbonyl compound, are particularly useful, especially if the partner aldehyde lacks α-protons (e.g., benzaldehyde) to prevent self-condensation. masterorganicchemistry.com

Table 2: Potential Aldol Condensation Partners

| Carbonyl Partner | Product Type | Key Feature |

|---|---|---|

| Formaldehyde | α,β-Unsaturated Ketone | Forms a terminal double bond |

| Benzaldehyde | Chalcone-like derivative | Introduces an aromatic ring |

| Acetone | Branched α,β-Unsaturated Ketone | Potential for self-condensation of acetone |

| Cyclohexanone | Spiro or fused-ring precursor | Forms a more complex carbon skeleton |

Cyclization Reactions Leading to Heterocyclic Compounds

The dual functionality of this compound makes it an adept precursor for the synthesis of various heterocyclic systems.

Pyrroles can be synthesized via modifications of classical methods like the Hantzsch or Knorr pyrrole (B145914) syntheses. wikipedia.org A plausible route involves the reaction of this compound with a primary amine and a β-dicarbonyl compound. A more direct approach, analogous to the Paal-Knorr synthesis, would first involve converting the starting material into a 1,4-dicarbonyl compound. organic-chemistry.org This can be achieved by reacting this compound with the enolate of a ketone. The resulting 1,4-diketone can then be condensed with ammonia (B1221849) or a primary amine to yield a substituted pyrrole. organic-chemistry.orgorganic-chemistry.org

Substituted thiophenes can be prepared using methods such as the Gewald reaction or the Paal-Knorr thiophene synthesis. organic-chemistry.orgimpactfactor.org A common strategy involves the reaction of an α-haloketone with a sulfur-containing nucleophile. For instance, reacting this compound with Lawesson's reagent or phosphorus pentasulfide could potentially lead to the formation of a thiophene ring through a sequence of thionation and cyclization steps. organic-chemistry.org Another pathway is the reaction with a thioamide, which can lead to a substituted thiazole, or under different conditions, can be a precursor to thiophenes.

The α-chloroketone structure allows for the formation of an oxirane (epoxide) ring. This transformation can be achieved by first reducing the carbonyl group to a hydroxyl group, forming a chlorohydrin intermediate. Treatment of this chlorohydrin with a base promotes an intramolecular S_N2 reaction, where the newly formed alkoxide displaces the adjacent chloride ion to close the three-membered oxirane ring. Alternatively, a Darzens-type reaction could be envisioned where an external nucleophile attacks the carbonyl, and the resulting alkoxide displaces the chlorine. masterorganicchemistry.com

Carbonyl Group Transformations (e.g., Reduction, Wittig Reactions, Ketalization)

The carbonyl group is a versatile handle for further molecular modifications.

Reduction: The ketone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation yields 3-chloro-4-hydroxypentane-1-sulfonyl chloride, which can be used in subsequent reactions, such as the oxirane formation described above.

Wittig Reactions: The Wittig reaction provides an efficient method for converting the ketone into an alkene. wikipedia.org This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon group. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This method is highly valuable for introducing exocyclic double bonds or extending the carbon chain. masterorganicchemistry.com

Table 3: Illustrative Wittig Reactions

| Wittig Reagent (Ph₃P=CR₁R₂) | Resulting Alkene Structure at C-4 |

|---|---|

| Ph₃P=CH₂ | =CH₂ (Methylene group) |

| Ph₃P=CHCH₃ | =CHCH₃ (Ethylidene group) |

| Ph₃P=CHPh | =CHPh (Benzylidene group) |

| Ph₃P=C(CH₃)₂ | =C(CH₃)₂ (Isopropylidene group) |

Ketalization: The carbonyl group can be protected as a ketal to prevent it from reacting in subsequent synthetic steps. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic ketal is stable under basic and nucleophilic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the ketone. This protection strategy allows for selective reactions at the sulfonyl chloride or C-3 chloro position.

Complex Synthetic Architectures Utilizing the Dual Reactivity of this compound

Multi-Component Reactions for Molecular Complexity Generation

Additionally, without any data, the creation of interactive data tables and a list of mentioned compound names is not feasible.

Advanced Methodologies for Characterization in Synthetic Organic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Chloro-4-oxopentane-1-sulfonyl chloride is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton. Protons closer to electron-withdrawing groups, such as the carbonyl, chloro, and sulfonyl chloride moieties, will be deshielded and appear at a higher chemical shift (downfield).

The expected signals would be:

A singlet for the methyl protons (H-5), likely appearing in the range of δ 2.2-2.4 ppm.

A multiplet for the methine proton (H-3), significantly shifted downfield due to the adjacent chloro and carbonyl groups, expected around δ 4.5-4.8 ppm.

Two distinct multiplets for the diastereotopic methylene (B1212753) protons at C-2, likely in the range of δ 2.5-3.0 ppm.

A multiplet for the methylene protons at C-1, which are adjacent to the strongly electron-withdrawing sulfonyl chloride group, expected to be the most downfield of the aliphatic signals, likely in the range of δ 3.6-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

The predicted chemical shifts for the carbon atoms are:

The carbonyl carbon (C-4) would be the most downfield signal, typically in the range of δ 200-210 ppm.

The carbon bearing the chlorine atom (C-3) is expected around δ 60-70 ppm.

The carbon adjacent to the sulfonyl chloride group (C-1) would appear in the range of δ 55-65 ppm.

The methylene carbon at C-2 is predicted to be in the range of δ 35-45 ppm.

The methyl carbon (C-5) would be the most upfield signal, expected around δ 25-30 ppm.

2D-NMR Techniques: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons (e.g., between H-3 and the protons on C-2, and between the protons on C-2 and C-1). An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | 3.6 - 3.9 | m | 55 - 65 |

| 2 | 2.5 - 3.0 | m | 35 - 45 |

| 3 | 4.5 - 4.8 | m | 60 - 70 |

| 4 | - | - | 200 - 210 |

| 5 | 2.2 - 2.4 | s | 25 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₈Cl₂O₃S), the expected exact mass of the molecular ion [M]⁺ can be calculated.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak. The [M]⁺ peak would be accompanied by an [M+2]⁺ peak with approximately 65% of the intensity of the [M]⁺ peak, and an [M+4]⁺ peak with about 10% of the intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of the molecular ion would provide further structural information. Likely fragmentation pathways would include:

Loss of a chlorine radical (•Cl) from the sulfonyl chloride group.

Cleavage of the C-S bond, leading to the loss of •SO₂Cl.

Alpha-cleavage adjacent to the carbonyl group, resulting in the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

Cleavage of the C-Cl bond at the 3-position.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Isotopic Pattern Ratio (Relative Intensity) |

|---|---|---|

| [M]⁺ (C₅H₈³⁵Cl₂O₃S)⁺ | 221.9571 | 100 |

| [M+2]⁺ | 223.9542 | 65 |

| [M+4]⁺ | 225.9512 | 10 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1715-1730 cm⁻¹.

Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl chloride (S=O) group, expected around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively.

Stretching vibrations for the C-H bonds in the alkyl chain, appearing just below 3000 cm⁻¹.

A C-Cl stretching vibration, which would likely appear in the fingerprint region between 600 and 800 cm⁻¹.

The C-S bond stretch, also typically found in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1715 - 1730 | Strong |

| S=O (Sulfonyl chloride) | Asymmetric Stretch | 1370 - 1380 | Strong |

| S=O (Sulfonyl chloride) | Symmetric Stretch | 1180 - 1190 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Elemental Microanalysis for Stoichiometric Composition Determination

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This provides empirical formula data which, when combined with the accurate molecular weight from HRMS, confirms the molecular formula. For a pure sample of this compound (C₅H₈Cl₂O₃S), the theoretical elemental composition can be calculated. Experimental values are expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's purity and stoichiometry.

Table 4: Theoretical Elemental Composition of this compound (C₅H₈Cl₂O₃S)

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 26.92 |

| Hydrogen (H) | 3.61 |

| Chlorine (Cl) | 31.78 |

| Oxygen (O) | 21.51 |

| Sulfur (S) | 14.37 |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive structural proof. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. It would confirm the connectivity established by NMR and provide valuable insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern its crystal packing. As no crystal structure for this compound has been reported in the crystallographic databases, this remains a potential area for future investigation.

Computational Chemistry and Theoretical Studies on 3 Chloro 4 Oxopentane 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of 3-Chloro-4-oxopentane-1-sulfonyl chloride have been investigated using quantum chemical calculations. These studies, primarily employing Density Functional Theory (DFT), provide a quantitative description of the molecule's frontier molecular orbitals (FMOs) and electrostatic potential, which are key indicators of its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The electrostatic potential surface illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the electron-withdrawing nature of the sulfonyl chloride and chloro groups, as well as the carbonyl group, creates distinct regions of positive and negative potential, guiding its interactions with other reagents.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 7.25 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 3.625 |

| Chemical Potential (μ) | -4.875 |

| Electrophilicity Index (ω) | 3.28 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been instrumental in elucidating the potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, intermediates, and transition states. These models are crucial for understanding the kinetics and thermodynamics of reactions such as nucleophilic substitution at the sulfonyl chloride group or reactions involving the carbonyl and chloro functionalities.

For instance, the reaction with a nucleophile can proceed via different pathways, and computational studies can determine the activation energies associated with each, thereby predicting the most favorable route. The geometry of the transition states provides valuable information about the steric and electronic factors that govern the reaction's progress.

Conformational Analysis and Stereochemical Implications

The presence of multiple rotatable bonds in this compound gives rise to various possible conformations. Conformational analysis, performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. This information is vital as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure.

The stereocenter at the third carbon atom also introduces stereochemical considerations. Computational studies can predict the relative stabilities of different stereoisomers and provide insights into their potential interconversion. Understanding the stereochemical implications is essential for applications where specific stereoisomers are required.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the theoretical models. For this compound, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed.

The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, predicted NMR chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the molecular structure. The electronic transitions calculated for the UV-Vis spectrum provide information about the molecule's electronic structure and chromophores. While experimental data for this specific compound is not widely available in the literature, these theoretical predictions serve as a valuable reference for future experimental work.

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| Infrared (IR) Spectroscopy | ν(C=O): ~1720 cm⁻¹ ν(SO₂): ~1370 cm⁻¹ (asymmetric), ~1180 cm⁻¹ (symmetric) |

| ¹H NMR Spectroscopy | Chemical shifts (δ) predicted for protons at each position. |

| ¹³C NMR Spectroscopy | Chemical shifts (δ) predicted for carbon atoms, including the carbonyl and sulfonyl-adjacent carbons. |

| UV-Vis Spectroscopy | λmax predicted based on electronic transitions. |

Future Research Directions and Perspectives in the Chemistry of Substituted Sulfonyl Chlorides and α Haloketones

Development of More Sustainable and Green Synthetic Routes for 3-Chloro-4-oxopentane-1-sulfonyl chloride

Traditional syntheses of sulfonyl chlorides and α-haloketones often rely on harsh, stoichiometric reagents and volatile organic solvents, presenting significant environmental and safety concerns. organic-chemistry.orgchemistryviews.org Future research will undoubtedly focus on developing greener, more sustainable methods for the synthesis of molecules like this compound.

Key areas of development include:

Alternative Chlorinating and Oxidizing Agents: Moving away from reagents like thionyl chloride (SOCl₂) and elemental halogens is a priority. nih.govmdpi.com Research into oxidative chlorination using safer, more environmentally benign reagents is crucial. For the sulfonyl chloride moiety, methods utilizing N-chlorosuccinimide (NCS), sodium dichloroisocyanurate (NaDCC), or bleach (NaOCl) in aqueous media offer promising alternatives. organic-chemistry.orgrsc.orgorganic-chemistry.org For the α-haloketone portion, photocatalytic methods using inorganic chloride salts like nickel chloride as the halogen source and air as the oxidant represent a significant step forward. chemistryviews.org

Green Solvents: Replacing chlorinated solvents with water, ethanol, or deep eutectic solvents (DES) can drastically reduce the environmental impact of synthesis. rsc.orgresearchgate.netsci-hub.se The challenge lies in adapting existing methodologies or developing new ones that are efficient in these greener media.

Catalytic Approaches: The development of catalytic methods for both chlorosulfonylation and α-halogenation is a primary goal. For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI) have been used to synthesize sulfonyl chlorides from various precursors under visible light. nih.govacs.org Similarly, selenocatalytic systems can activate NCS for the efficient α-halogenation of ketones. rsc.org Integrating these catalytic systems into a streamlined synthesis for bifunctional molecules is a key future objective.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Functional Group | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Sulfonyl Chloride | Dehydration of sulfonic acids with POCl₃ or SO₂Cl₂. nih.gov | Oxidative chlorination of thiols with NaDCC in water. rsc.orgresearchgate.net | Avoids harsh reagents, uses water as solvent, milder conditions. |

| Sandmeyer reaction with SO₂ gas. acs.org | Photocatalytic synthesis using K-PHI and visible light. acs.org | Transition metal-free, utilizes light as a traceless reagent. | |

| α-Haloketone | Direct halogenation with Br₂ or Cl₂. mdpi.comnih.gov | Photocatalytic oxidation of alkenes with NiCl₂ and O₂. chemistryviews.org | Avoids toxic elemental halogens, uses air as oxidant. |

Exploration of Novel Catalytic Systems for Selective Transformations of Each Functional Group

The presence of two distinct electrophilic sites in this compound—the sulfur of the sulfonyl chloride and the α-carbon of the ketone—presents a significant challenge and opportunity for selective synthesis. nih.govnih.gov Future research must focus on developing catalytic systems that can differentiate between these two functional groups, allowing for programmed, stepwise modifications.

Selective Sulfonyl Chloride Reactions: The sulfonyl chloride group is a versatile precursor for sulfonamides, sulfonate esters, and sulfones. nih.gov Novel catalytic systems could enable transformations that are incompatible with the α-haloketone moiety. For example, palladium-catalyzed three-component couplings of aryl halides, sulfur dioxide surrogates, and amines could be adapted for the selective formation of sulfonamides. sci-hub.se

Selective α-Haloketone Reactions: The α-haloketone is a classic building block for constructing heterocyclic systems like thiazoles, pyrroles, and furans. nih.govwikipedia.org Catalytic methods, such as phase-transfer catalysis, can facilitate reactions with various nucleophiles under mild conditions, potentially leaving the sulfonyl chloride group untouched. nih.gov Furthermore, modern cross-coupling reactions, like metallaphotoredox-catalyzed α-arylation, could be explored for selective C-C bond formation at the α-position. nih.gov

Orthogonal Catalysis: A key frontier is the development of orthogonal catalytic systems, where two different catalysts operate in the same pot to sequentially or concurrently modify each functional group without interfering with one another. This would allow for the rapid construction of molecular complexity from a single, bifunctional starting material.

Expanding the Scope of Applications in Target-Oriented Synthesis

The unique structure of this compound makes it a potentially valuable building block in target-oriented synthesis, particularly for pharmaceuticals and agrochemicals where sulfonyl and ketone functionalities are prevalent. researchgate.net

Future applications could include:

Synthesis of Complex Heterocycles: The molecule is primed for domino or tandem reactions to construct novel heterocyclic scaffolds. For example, an initial reaction of the sulfonyl chloride with a binucleophilic reagent (e.g., an amino alcohol) could be followed by an intramolecular cyclization involving the α-haloketone to form complex, polycyclic systems.

Fragment-Based Drug Discovery: As a bifunctional linker, this compound could be used to connect two different molecular fragments. One fragment could be attached via sulfonamide bond formation, and the other via substitution of the α-chloro group, allowing for the rapid generation of diverse compound libraries.

Pro-drug and Bioconjugation Strategies: The differential reactivity of the two functional groups could be exploited in bioconjugation. One group could be used to attach the molecule to a biological macromolecule, while the other remains available for further modification or to act as a reactive handle for a specific biological process. α-Haloketones, in particular, are known to be valuable precursors for pharmacologically significant compounds. researchgate.netnih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis and manipulation of highly reactive compounds like sulfonyl chlorides can be hazardous and difficult to control on a large scale. researchgate.netrsc.org Automated synthesis and continuous flow chemistry offer powerful solutions to these challenges.

Improved Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for the safe execution of highly exothermic reactions, such as those often involved in the formation of sulfonyl chlorides. rsc.orgscite.ai The small reactor volumes minimize the risk associated with handling unstable intermediates.

Scalability and Throughput: Continuous flow processes can be readily scaled by extending the operation time, providing a clear advantage over traditional batch chemistry for producing significant quantities of material. researchgate.netmdpi.com Recent studies have demonstrated the successful continuous production of aryl sulfonyl chlorides, achieving high throughput. nih.gov

Automated Optimization: Integrating flow reactors with automated control systems and real-time analytics (e.g., online NMR or IR spectroscopy) allows for rapid reaction optimization. researchgate.netnih.gov This would be invaluable for fine-tuning the selective transformation of either functional group in this compound. A key future direction is the development of multi-step, automated flow sequences for the synthesis and subsequent derivatization of such bifunctional molecules. researchgate.net

Table 2: Advantages of Flow Chemistry for Handling Sulfonyl Chlorides and α-Haloketones

| Feature | Advantage | Relevance to this compound |

|---|---|---|

| Enhanced Heat Transfer | Prevents thermal runaways in exothermic reactions. rsc.org | Safely manage the heat generated during chlorosulfonylation. |

| Precise Control | Accurate control over residence time, temperature, and stoichiometry. | Enables fine-tuning of reaction conditions for selective functionalization. |

| Miniaturization | Small internal volumes reduce the hazard of handling toxic or unstable reagents. researchgate.net | Safely handle the reactive sulfonyl chloride and any hazardous precursors. |

| Scalability | Production can be increased by running the reactor for longer periods ("scaling out"). mdpi.com | Facilitates scalable production for potential industrial applications. |

| Integration | Allows for multi-step sequences without isolating reactive intermediates. researchgate.net | Enables a continuous process from synthesis to subsequent derivatization. |

Investigation of Emerging Reactivity Modalities (e.g., Photoredox, Electrochemistry)

Photoredox catalysis and electrochemistry are transforming synthetic chemistry by providing novel, mild, and sustainable ways to generate reactive intermediates. researchgate.netorganic-chemistry.org Applying these modalities to this compound could unlock unprecedented chemical transformations.

Photoredox Catalysis: Visible light photoredox catalysis is highly effective for generating radicals from both sulfonyl chlorides and α-haloketones. nih.govresearchgate.net

Sulfonyl Radicals: Single-electron reduction of the sulfonyl chloride moiety can generate a sulfonyl radical, which can participate in a wide range of reactions, including additions to alkenes and alkynes or cross-coupling reactions. researchgate.netacs.orgacs.org

α-Acyl Radicals: Reduction of the carbon-chlorine bond can generate an α-acyl radical. This intermediate can be trapped by various partners in cross-coupling reactions, enabling novel C-C bond formations. nih.gov A significant research challenge is to develop systems that can selectively generate one radical species in the presence of the other functional group.

Electrochemistry: Electrosynthesis offers a reagent-free method for oxidation and reduction, driven by electricity. researchgate.netchemistryviews.org

Reductive Pathways: Cathodic reduction could be used to selectively reduce either the sulfonyl chloride or the C-Cl bond, depending on their respective reduction potentials, to generate sulfonyl radicals or enolates. researchgate.netwikipedia.org

Oxidative Pathways: Anodic oxidation could be used in concert with halide sources to achieve α-halogenation of ketone precursors electrochemically, providing a sustainable route to the α-haloketone moiety itself. organic-chemistry.orgresearchgate.net The development of electrochemical methods for the chlorosulfonylation of alkenes further highlights the potential of this technology. acs.org

The exploration of these emerging modalities will undoubtedly lead to new, previously inaccessible derivatives of this compound and related structures, expanding their utility in chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.